2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1189903-07-8
VCID: VC4997531
InChI: InChI=1S/C25H29ClN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-6-8-20(26)9-7-19)24(29-25)32-16-22(31)27-21-10-5-17(2)15-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31)
SMILES: CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)Cl
Molecular Formula: C25H29ClN4OS
Molecular Weight: 469.04

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

CAS No.: 1189903-07-8

Cat. No.: VC4997531

Molecular Formula: C25H29ClN4OS

Molecular Weight: 469.04

* For research use only. Not for human or veterinary use.

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide - 1189903-07-8

Specification

CAS No. 1189903-07-8
Molecular Formula C25H29ClN4OS
Molecular Weight 469.04
IUPAC Name 2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C25H29ClN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-6-8-20(26)9-7-19)24(29-25)32-16-22(31)27-21-10-5-17(2)15-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31)
Standard InChI Key ASAHNOGJKPJQQV-UHFFFAOYSA-N
SMILES CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C25H29ClN4OS, reflects a hybrid architecture combining:

  • A 1,4,8-triazaspiro[4.5]deca-1,3-diene core, which introduces conformational rigidity through its spirocyclic system.

  • A 4-chlorophenyl group at position 3, contributing hydrophobic and electron-withdrawing characteristics.

  • An 8-ethyl substituent on the triazaspiro ring, enhancing lipophilicity and influencing pharmacokinetic properties.

  • A thioacetamide bridge (-S-CH2-C(=O)-NH-) connecting the spirocyclic system to a 2,4-dimethylphenyl group, which may modulate target binding affinity.

Stereochemical Considerations

Synthesis Methodology

Reagents and Conditions

  • Cyclizing Agents: Phosphorus oxychloride (POCl3) or polyphosphoric acid for spiro ring formation.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling steps.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for amidation reactions.

Physicochemical Properties

PropertyValue/Description
Molecular Weight469.04 g/mol
CAS Number1189903-07-8
SolubilityNot experimentally determined
LogP (Predicted)~3.8 (indicating moderate lipophilicity)
Topological Polar Surface Area115 Ų (suggesting moderate membrane permeability)

Table 1: Key physicochemical parameters.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesMolecular WeightHypothesized Activity
Target Compound (CAS 1189903-07-8)4-Chlorophenyl, 2,4-dimethylphenyl469.04Kinase inhibition, antimicrobial
Analog (CAS 1189991-92-1)4-Methylphenyl, 2,4-dimethylphenyl448.63Reduced halogen effects, altered logP

Table 2: Structural and functional comparison with a close analog.

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Halogen Substitution: Replacing the 4-chloro group with fluorine or trifluoromethyl to modulate electronic effects and metabolic stability.

  • Spiro Ring Expansion: Testing seven-membered spiro analogs (e.g., triazaspiro[5.5]undecane) to alter ring strain and binding pocket compatibility.

  • Prodrug Development: Esterification of the acetamide carbonyl to improve oral bioavailability.

Future Research Directions

  • Synthetic Route Elucidation: Detailed publication of step-by-step synthesis with yield optimization.

  • In Vitro Screening: Broad pharmacological profiling against kinase panels, microbial strains, and cancer cell lines.

  • Crystallographic Studies: X-ray diffraction analysis to resolve the spirocyclic conformation and intermolecular interactions.

  • ADMET Profiling: Predictive modeling of absorption, distribution, metabolism, excretion, and toxicity parameters.

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